molecular formula C10H15N3O6S B1426740 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate CAS No. 1156649-99-8

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate

Cat. No.: B1426740
CAS No.: 1156649-99-8
M. Wt: 305.31 g/mol
InChI Key: YSISDLNHTZFECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is a chemical compound with the molecular formula C10H15N3O6S It is known for its unique structure, which includes a pyridine ring, an ethanesulfonamide group, and an oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate typically involves the reaction of pyridin-2-ylmethanamine with ethanesulfonyl chloride under basic conditions to form the intermediate 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide. This intermediate is then reacted with oxalic acid to yield the final oxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives. These products have diverse applications in chemical synthesis and pharmaceutical development .

Scientific Research Applications

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate is unique due to its oxalate moiety, which can enhance its solubility and stability. This feature makes it more suitable for certain applications compared to similar compounds. Additionally, its specific structure allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

oxalic acid;2-(pyridin-2-ylmethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.C2H2O4/c9-14(12,13)6-5-10-7-8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,10H,5-7H2,(H2,9,12,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISDLNHTZFECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCS(=O)(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 2
Reactant of Route 2
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 3
Reactant of Route 3
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 4
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 5
Reactant of Route 5
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate
Reactant of Route 6
Reactant of Route 6
2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.